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molecular formula C13H18O2 B1293412 4-Hexylbenzoic acid CAS No. 21643-38-9

4-Hexylbenzoic acid

Cat. No. B1293412
M. Wt: 206.28 g/mol
InChI Key: CPEPWESLFZVUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04895986

Procedure details

A solution of 3 g of para-n-hexyl benzoic acid is refluxed in 7 ml of thionyl chloride for 2 hours. The thionyl chloride is eliminated by distillation under atmospheric pressure, followed by the distillation of the acid chloride under reduced pressure and under a dry nitrogen stream. This gives a product with a boiling point of 153° C. under 1.2 mm Hg.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:7]1[CH:15]=[CH:14][C:10]([C:11](O)=[O:12])=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].S(Cl)([Cl:18])=O>>[CH2:1]([C:7]1[CH:15]=[CH:14][C:10]([C:11]([Cl:18])=[O:12])=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(CCCCC)C1=CC=C(C(=O)O)C=C1
Name
Quantity
7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The thionyl chloride is eliminated by distillation under atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
followed by the distillation of the acid chloride under reduced pressure and under a dry nitrogen
CUSTOM
Type
CUSTOM
Details
This gives a product with a boiling point of 153° C. under 1.2 mm Hg

Outcomes

Product
Name
Type
Smiles
C(CCCCC)C1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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